molecular formula C17H16O4 B14502039 4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid CAS No. 63471-87-4

4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid

Cat. No.: B14502039
CAS No.: 63471-87-4
M. Wt: 284.31 g/mol
InChI Key: JZNVUWXADKXBEO-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-phenylbenzaldehyde with malonic acid in the presence of a base to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(2-Hydroxy-5-phenylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(2-Methoxy-5-phenylphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid
  • 4-(2-Methoxy-5-phenylphenyl)-4-hydroxybutanoic acid
  • 4-(2-Methoxy-5-phenylphenyl)-4-oxopentanoic acid

Uniqueness

4-(2-Methoxy-5-phenylphenyl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a methoxy group and a phenyl group on the same aromatic ring

Properties

CAS No.

63471-87-4

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4-(2-methoxy-5-phenylphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C17H16O4/c1-21-16-9-7-13(12-5-3-2-4-6-12)11-14(16)15(18)8-10-17(19)20/h2-7,9,11H,8,10H2,1H3,(H,19,20)

InChI Key

JZNVUWXADKXBEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)CCC(=O)O

Origin of Product

United States

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